molecular formula C16H16N6OS B12244306 N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-4-amine

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B12244306
M. Wt: 340.4 g/mol
InChI Key: NARUNZIBCORNGQ-UHFFFAOYSA-N
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Description

N-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The piperidine and pyrimidine groups contribute to the overall stability and specificity of the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzothiadiazole-5-carbonyl chloride
  • 4,7-Dibromobenzo[c]-1,2,5-thiadiazole
  • 5-Chloro-2,1,3-benzothiadiazol-4-amine

Uniqueness

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-4-amine is unique due to its combination of a benzothiadiazole moiety with a piperidine ring and a pyrimidine group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, particularly in the fields of medicinal chemistry and materials science .

Properties

Molecular Formula

C16H16N6OS

Molecular Weight

340.4 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone

InChI

InChI=1S/C16H16N6OS/c23-16(11-1-2-13-14(9-11)21-24-20-13)22-7-4-12(5-8-22)19-15-3-6-17-10-18-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,17,18,19)

InChI Key

NARUNZIBCORNGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC4=NSN=C4C=C3

Origin of Product

United States

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